molecular formula C22H18F3N3O5S B4587778 N~1~-(2-methyl-3-nitrophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

N~1~-(2-methyl-3-nitrophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B4587778
M. Wt: 493.5 g/mol
InChI Key: AMKHPLNIOXYJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-methyl-3-nitrophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide is a useful research compound. Its molecular formula is C22H18F3N3O5S and its molecular weight is 493.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.09192634 g/mol and the complexity rating of the compound is 821. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptidomimetic Synthesis

N-Aminosulfamides serve as peptidomimetics, where the C(α)H and the carbonyl of an amino acid residue are replaced by a nitrogen atom and a sulfonyl group, respectively. The synthesis of aza-sulfurylglycinyl tripeptide analogs demonstrates the compound's relevance in creating peptide mimics through the condensation of N-protected amino hydrazides and p-nitrophenylsulfamidate esters, allowing for the effective synthesis of N-alkyl chains and access to other aza-sulfuryl amino acid residues by chemoselective alkylation (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

Synthesis of Optically Active Amino Acid Derivatives

Optically active syn-α-amidoalkylphenyl sulfones can be prepared from chiral aldehydes, showcasing the compound's utility in synthesizing important biological building blocks. These sulfones, under basic conditions, yield N-acylimines that react with sodium methanenitronate to afford corresponding nitro adducts with high anti diastereoselectivity. The obtained nitro derivatives are crucial for the preparation of biologically active compounds, including β-hydroxy-α-amino acid and α,β-diamino acid esters (Foresti, Palmieri, Petrini, & Profeta, 2003).

Electrochemical Studies

Electrochemical reduction studies of related aryl sulfones with strongly electron-withdrawing substituents reveal that these compounds do not undergo classic two-electron cleavage of the aliphatic carbon-sulfur bond. Instead, other reactions occur due to the electron-withdrawing nitro and cyano substituents, leading to products like p-nitrophenolate. These findings underscore the compound's potential in electrochemical applications and the synthesis of novel organic compounds (Pilard, Fourets, Simonet, Klein, & Peters, 2001).

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-methyl-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O5S/c1-15-19(11-6-12-20(15)28(30)31)26-21(29)14-27(34(32,33)18-9-3-2-4-10-18)17-8-5-7-16(13-17)22(23,24)25/h2-13H,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKHPLNIOXYJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2-methyl-3-nitrophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 2
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N~1~-(2-methyl-3-nitrophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 3
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N~1~-(2-methyl-3-nitrophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(2-methyl-3-nitrophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(2-methyl-3-nitrophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
Reactant of Route 6
N~1~-(2-methyl-3-nitrophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

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